molecular formula C12H4F4OS2 B2900315 2,3,7,8-Tetrafluorothianthrene 5-oxide CAS No. 2320491-72-1

2,3,7,8-Tetrafluorothianthrene 5-oxide

Cat. No. B2900315
CAS RN: 2320491-72-1
M. Wt: 304.28
InChI Key: FJNMYEBXFNFTBJ-UHFFFAOYSA-N
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Description

2,3,7,8-Tetrafluorothianthrene 5-oxide, also known as TFT S-oxide, is a fluorinated sulfoxide-based thianthrene reagent . It is used for late-stage C-H functionalization . The compound has a molecular formula of C12H4F4OS2 and a molecular weight of 304.28 .


Synthesis Analysis

The compound was developed by the Ritter Lab . The process of C-H functionalization by thianthrenation with TFT S-oxide proceeds with >99% selectivity and furnishes functionalized arenes .


Molecular Structure Analysis

The empirical formula of 2,3,7,8-Tetrafluorothianthrene 5-oxide is C12H4F4OS2 . The molecular weight of the compound is 304.28 .


Chemical Reactions Analysis

The compound is used for late-stage C-H functionalization . The process of C-H functionalization by thianthrenation with TFT S-oxide proceeds with >99% selectivity .


Physical And Chemical Properties Analysis

2,3,7,8-Tetrafluorothianthrene 5-oxide appears as a colorless needle crystal or white solid powder . It has a melting point of 253-255 °C . The compound has a predicted density of 1.74±0.1 g/cm3 .

Safety and Hazards

The compound is classified as having acute toxicity when ingested (Category 4, H302) and can cause skin corrosion/irritation . It is also harmful if inhaled and may cause respiratory irritation .

Future Directions

The compound is a promising reagent for late-stage C-H functionalization . It is expected to be used in diverse transformations .

Mechanism of Action

Target of Action

The primary target of 2,3,7,8-Tetrafluorothianthrene 5-oxide (also known as TFT S-oxide) is the C-H bond in organic compounds . The C-H bond is a type of covalent bond between a carbon atom and a hydrogen atom. It plays a crucial role in the structure and function of many organic molecules.

Mode of Action

TFT S-oxide is a fluorinated sulfoxide-based thianthrene reagent that is used for late-stage C-H functionalization . This process involves the selective replacement of a hydrogen atom in a C-H bond with a functional group. TFT S-oxide interacts with its target by a process known as thianthrenation , which proceeds with >99% selectivity .

Biochemical Pathways

The biochemical pathway affected by TFT S-oxide is the C-H functionalization pathway . This pathway involves the selective modification of C-H bonds in organic molecules to introduce new functional groups. The downstream effects of this pathway include the synthesis of functionalized arenes, which serve as synthetic linchpins for further participation in diverse transformations .

Result of Action

The result of TFT S-oxide’s action is the functionalization of arenes . This process involves the introduction of new functional groups into aromatic compounds, thereby altering their chemical properties and potential applications. The functionalized arenes produced by TFT S-oxide serve as synthetic linchpins, enabling them to participate in a wide range of chemical transformations .

Action Environment

The action of TFT S-oxide can be influenced by various environmental factors. For instance, the compound is typically stored under an inert atmosphere and at a temperature below -20°C . These conditions help to maintain the stability of the compound and ensure its efficacy. Additionally, the reaction conditions, such as temperature and solvent, can also impact the compound’s action and the selectivity of the C-H functionalization process .

properties

IUPAC Name

2,3,7,8-tetrafluorothianthrene 5-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4F4OS2/c13-5-1-9-11(3-7(5)15)19(17)12-4-8(16)6(14)2-10(12)18-9/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNMYEBXFNFTBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1SC3=C(S2=O)C=C(C(=C3)F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4F4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,7,8-Tetrafluorothianthrene 5-oxide

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